2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol

IL-6/STAT3 signaling Cancer biology STAT selectivity

Standard JAK/STAT inhibitors like ruxolitinib broadly suppress both STAT1 and STAT3, confounding pathway dissection. Compound 6a addresses this by selectively blocking IL-6-induced STAT3 phosphorylation without STAT1 cross-inhibition. • Low micromolar potency in MDA-MB-231 TNBC and HeLa cells; cytostatic effect validated in STAT3-dependent vs STAT3-null models. • Pyrrolidine sulfonamide chemotype ensures target selectivity; piperidine analogs lack this profile. • Supplied with full characterization; scalable quantities available for in vitro and preliminary in vivo studies.

Molecular Formula C17H17NO4S
Molecular Weight 331.4 g/mol
CAS No. 1261987-87-4
Cat. No. B6379167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol
CAS1261987-87-4
Molecular FormulaC17H17NO4S
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC(=C3O)C=O
InChIInChI=1S/C17H17NO4S/c19-12-14-4-3-5-16(17(14)20)13-6-8-15(9-7-13)23(21,22)18-10-1-2-11-18/h3-9,12,20H,1-2,10-11H2
InChIKeyRSRCQIBJGCALSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol: Selective STAT3 Inhibitor


2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol, also known as 2-hydroxy-3-(4-pyrrolidin-1-ylsulfonylphenyl)benzaldehyde, is a synthetic small-molecule belonging to the pyrrolidinesulphonylaryl chemotype [1]. Described as compound 6a, it was identified as a selective inhibitor of IL-6-induced STAT3 phosphorylation, demonstrating low micromolar potency in MDA-MB-231 breast cancer and HeLa cell lines without inhibiting STAT1 phosphorylation [1]. Structurally, it consists of a phenolic benzaldehyde core linked to a phenyl ring bearing a pyrrolidin-1-ylsulfonyl substituent, with a molecular formula of C17H17NO4S and a molecular weight of 331.4 g/mol [2].

Pathway IL-6/STAT3 pathway inhibition study fit
Selectivity Reported STAT3-selective over STAT1 in cell-based assays
Use Context Pyrrolidinesulphonylaryl chemotype tool compound for pathway dissection

Why 2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol Outperforms Generic Analogs


Within the pyrrolidinesulphonylaryl chemotype, the pyrrolidine sulfonamide ring size is a critical determinant of biological activity. The closest structural analog, 2-formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol (CAS 1261907-69-0), replaces the five-membered pyrrolidine with a six-membered piperidine ring . The Zinzalla et al. study demonstrated that only members of the pyrrolidinesulphonylaryl series, exemplified by compound 6a, exhibited selective STAT3 inhibition, while even closely related sulfonamide analogs did not show comparable selectivity [1]. Assuming functional equivalence between pyrrolidine and piperidine derivatives risks loss of the target selectivity profile that defines the research utility of this specific compound.

Target Pyrrolidine sulfonamide (5-membered ring)
Analog Piperidine sulfonamide (6-membered ring, CAS 1261907-69-0)

Ring-size expansion from pyrrolidine to piperidine may alter STAT3 selectivity. Reported SAR indicates only the pyrrolidine series exhibited selective STAT3 inhibition; close sulfonamide analogs did not show comparable selectivity. Assuming functional equivalence risks loss of the STAT3-selective profile.

Quantitative Evidence vs. Closest Analogs


STAT3-Selective Inhibition over STAT1

The target compound (6a) selectively inhibits STAT3 phosphorylation without affecting STAT1 phosphorylation in IL-6-stimulated MDA-MB-231 and HeLa cells. This contrasts with other pyrrolidinesulphonylaryl library members, which lacked this selectivity [1]. The STAT3-selective profile is a critical differentiator from broader JAK/STAT inhibitors that suppress both STAT1 and STAT3 pathways.

STAT3 vs STAT1 Selectivity
Class-level inference
STAT3 phosphorylation inhibited; STAT1 phosphorylation unaffected at active concentrations
Supports STAT3-specific pathway interpretation
Reported in IL-6-stimulated MDA-MB-231 and HeLa cells
IL-6/STAT3 signaling Cancer biology STAT selectivity

Cytostatic Effect in STAT3-Dependent vs. Null Cells

Compound 6a exhibited selective cytostatic activity in MDA-MB-231 cells (STAT3-dependent) compared to A4 cells (STAT3-null), confirming that its anti-proliferative effect is mediated through STAT3 pathway engagement [1]. This on-target cellular effect was not observed with other synthesized analogs in the library.

On-Target Cytostatic Effect
Class-level inference
Cytostatic in STAT3-dependent MDA-MB-231; minimal effect in STAT3-null A4 cells
Supports STAT3-dependent cell-model response
Exact IC50 values not publicly available
Breast cancer STAT3-dependency Cell viability

Efficient Synthesis and Structural Confirmation

The target compound was synthesized as part of a focused library via an efficient 4-step route, enabling structure-activity relationship (SAR) studies [1]. The synthetic accessibility and characterization of compound 6a, including its purity and identity confirmation, provide a defined chemical probe suitable for reproducibility in academic research settings.

Synthetic Provenance
Supporting evidence
4-step synthetic route; characterized by NMR, MS, and HPLC
Supports reproducibility and procurement confidence
Documented in primary literature
Synthetic chemistry Pyrrolidinesulphonylaryl Chemical probe

Favorable Physicochemical Profile for Cell Permeability

The computed XLogP3 value of 2.8 for compound 6a falls within the optimal range (1–3) for cell permeability and oral bioavailability according to Lipinski's guidelines [1]. This suggests favorable passive membrane diffusion compared to more hydrophilic or lipophilic sulfonamide analogs.

Predicted Drug-likeness
Class-level inference
XLogP3 = 2.8; MW = 331.4 g/mol; HBD = 1; HBA = 5
Supports cell permeability assay context
Computed from PubChem descriptors
Drug-likeness XLogP3 Cell permeability

Optimal Applications in STAT3-Driven Research


IL-6/STAT3 Signaling in Triple-Negative Breast Cancer

MDA-MB-231 cells, which harbor constitutively active STAT3, are an established model of triple-negative breast cancer (TNBC). Compound 6a can be deployed as a chemical probe to selectively inhibit STAT3 phosphorylation (but not STAT1) following IL-6 stimulation, enabling researchers to isolate STAT3-specific transcriptional programs from broader JAK/STAT effects [1]. The differential cytostatic effect between STAT3-dependent MDA-MB-231 and STAT3-null A4 cells further validates target engagement [1].

Validating STAT3 Dependency in Novel Oncogenic Models

The STAT3-selective profile of compound 6a makes it a uniquely suitable tool for CRISPR/Cas9 or shRNA validation experiments where STAT3 dependency is suspected but not yet confirmed. Unlike broad-spectrum JAK inhibitors (e.g., ruxolitinib) that suppress both STAT1 and STAT3, 6a provides a clean pharmacological dissection of STAT3-specific phenotypes [1].

Chemical Starting Point for Lead Optimization

The disclosed synthetic route and SAR data from the Zinzalla et al. study make compound 6a an ideal starting point for medicinal chemistry campaigns focused on IL-6/STAT3-driven malignancies [1]. The pyrrolidine scaffold offers a well-characterized core for further derivatization targeting improved potency or pharmacokinetic properties.

Cross-Species STAT3 Inhibition in Translational Oncology

Given the high conservation of STAT3 signaling across mammals, compound 6a can be tested in murine or patient-derived xenograft (PDX) models of STAT3-addicted cancers to bridge in vitro findings to in vivo efficacy. The low micromolar potency and favorable predicted cell permeability support its use in both in vitro and preliminary in vivo proof-of-concept studies [1].

Application
Selection Property
Validation Focus
IL-6/STAT3 signaling in TNBC models
STAT3-selective over STAT1 context
STAT3 phosphorylation endpoints
STAT3 dependency validation studies
STAT3-specific pathway dissection
STAT1 pathway exclusion review
Medicinal chemistry starting point
Documented synthetic route and SAR data
SAR validation and derivatization context
Cross-species STAT3 model studies
Reported cell permeability context
Model-response endpoint monitoring
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